molecular formula C26H22N2O4 B1310865 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid CAS No. 269726-81-0

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid

Cat. No.: B1310865
CAS No.: 269726-81-0
M. Wt: 426.5 g/mol
InChI Key: IIXHWVWQIRQSSX-LJQANCHMSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a cyanophenyl group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fmoc Protection: The amino group of the starting amino acid is protected using the Fmoc group. This step is usually carried out using Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction, where a suitable cyanophenyl halide reacts with the protected amino acid.

    Coupling Reaction: The protected amino acid is then coupled with a butanoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Deprotection: Finally, the Fmoc group is removed using a base such as piperidine, yielding the desired compound.

Industrial Production Methods

Industrial production of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, where nucleophiles like amines or thiols replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. The Fmoc group serves as a protecting group for amino acids in peptide synthesis, facilitating the study of peptide-based drugs and biomolecules.

Medicine

In medicine, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but lacks the cyano group.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid: Similar structure with a cyano group at a different position.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-nitrophenyl)butanoic acid: Similar structure with a nitro group instead of a cyano group.

Uniqueness

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid is unique due to the presence of the cyano group at the 2-position of the phenyl ring. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for various applications. The combination of the Fmoc protecting group and the cyanophenyl group enhances its versatility in synthetic and medicinal chemistry.

Properties

IUPAC Name

(3R)-4-(2-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c27-15-18-8-2-1-7-17(18)13-19(14-25(29)30)28-26(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXHWVWQIRQSSX-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140888
Record name (βR)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269726-81-0
Record name (βR)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269726-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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